n-(3-Cyanobenzyl)-n,3-dimethylbutanamide

Catalog No.
S16159417
CAS No.
M.F
C14H18N2O
M. Wt
230.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(3-Cyanobenzyl)-n,3-dimethylbutanamide

Product Name

n-(3-Cyanobenzyl)-n,3-dimethylbutanamide

IUPAC Name

N-[(3-cyanophenyl)methyl]-N,3-dimethylbutanamide

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C14H18N2O/c1-11(2)7-14(17)16(3)10-13-6-4-5-12(8-13)9-15/h4-6,8,11H,7,10H2,1-3H3

InChI Key

DFOBFXPLRMPQSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N(C)CC1=CC(=CC=C1)C#N

N-(3-Cyanobenzyl)-n,3-dimethylbutanamide is an organic compound characterized by its unique structure, which includes a cyanobenzyl group attached to a dimethylbutanamide moiety. The molecular formula for this compound is C12H14N2OC_{12}H_{14}N_2O, and it features a cyanide functional group (-C≡N) that is known for its reactivity and biological significance. This compound may be utilized in various

Typical of amides and nitriles. Key reactions include:

  • Nucleophilic Substitution: The cyanide group can undergo nucleophilic substitution reactions, where the carbon atom of the cyanide can be attacked by nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

These reactions highlight the compound's versatility in organic synthesis.

N-(3-Cyanobenzyl)-n,3-dimethylbutanamide may exhibit various biological activities due to its structural components. Compounds with similar structures often show potential in pharmacological applications, including:

  • Antimicrobial Activity: Similar compounds have been noted for their ability to inhibit bacterial growth.
  • Anticonvulsant Properties: Some derivatives of amides have demonstrated effectiveness in treating seizures.
  • Cytotoxic Effects: Nitrile-containing compounds are often investigated for their potential anti-cancer properties.

Further studies would be necessary to establish specific biological activities associated with this compound.

The synthesis of N-(3-Cyanobenzyl)-n,3-dimethylbutanamide can be achieved through several methodologies:

  • Direct Amidation: Reacting 3-cyanobenzylamine with n,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine.
  • Cyanation Reaction: Utilizing a precursor that contains a benzyl group, followed by cyanation using sodium cyanide or potassium cyanide under appropriate conditions.
  • Multi-step Synthesis: Starting from simpler precursors like benzyl alcohol, converting it into the corresponding benzyl halide, and then performing a nucleophilic substitution with a suitable amine.

Each method has its advantages depending on the availability of starting materials and desired yield.

N-(3-Cyanobenzyl)-n,3-dimethylbutanamide has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity.
  • Material Science: Investigated for use in polymers or other materials that require specific chemical properties.

Studies on the interactions of N-(3-Cyanobenzyl)-n,3-dimethylbutanamide with biological targets are essential to understand its pharmacological profile. Interaction studies may include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Studies: Understanding how the compound exerts its effects at a molecular level.
  • Synergistic Effects: Evaluating how this compound interacts with other drugs or compounds to enhance therapeutic effects.

Several compounds share structural similarities with N-(3-Cyanobenzyl)-n,3-dimethylbutanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-benzylacetamideBenzyl group attached to acetamideKnown for analgesic properties
N-(4-cyanobenzyl)-n,3-dimethylbutanamideSimilar structure with para-cyanobenzylPotentially different biological activity
N-(2-cyanobenzyl)-n,3-dimethylbutanamideSimilar structure with ortho-cyanobenzylDifferent reactivity due to position of cyanide group

These comparisons highlight how variations in structure can lead to differences in chemical reactivity and biological activity, making N-(3-Cyanobenzyl)-n,3-dimethylbutanamide unique in its potential applications and effects.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

230.141913202 g/mol

Monoisotopic Mass

230.141913202 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

Explore Compound Types